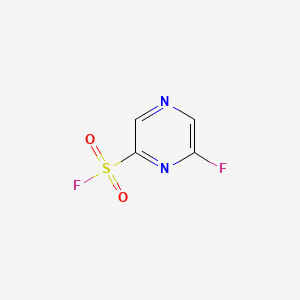
6-Fluoropyrazine-2-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoropyrazine-2-sulfonylfluoride is a chemical compound characterized by the presence of a fluorine atom attached to a pyrazine ring, along with a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrazine-2-sulfonylfluoride typically involves the fluorination of pyrazine derivatives followed by sulfonylation. One common method starts with the fluorination of pyrazine using a fluorinating agent such as Selectfluor. The resulting 6-fluoropyrazine is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoropyrazine-2-sulfonylfluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
6-Fluoropyrazine-2-sulfonylfluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable sulfonamide linkages.
Biological Studies: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound’s reactivity makes it useful in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoropyrazine-2-sulfonylfluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical transformations and biological modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyrazine-2-sulfonylfluoride: Similar structure but with a chlorine atom instead of fluorine.
6-Fluoropyridine-2-sulfonylfluoride: Similar sulfonyl fluoride group but with a pyridine ring instead of pyrazine.
6-Fluoropyrazine-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
Uniqueness
6-Fluoropyrazine-2-sulfonylfluoride is unique due to the combination of the fluorine atom and the sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and drug design, where such properties are highly sought after.
Propriétés
Formule moléculaire |
C4H2F2N2O2S |
|---|---|
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
6-fluoropyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H |
Clé InChI |
KYLGMIJIGVYBND-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)S(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)

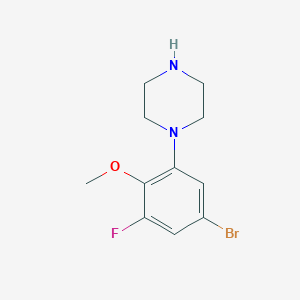
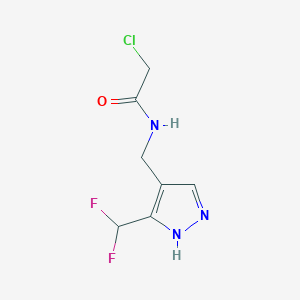
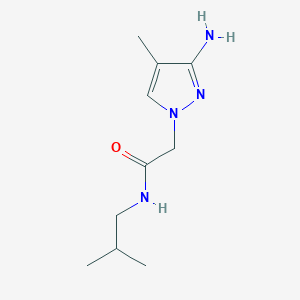
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
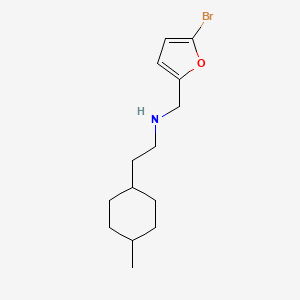
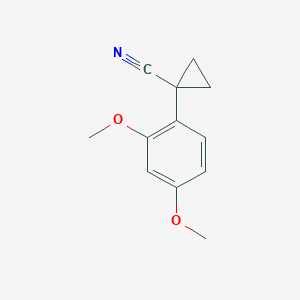

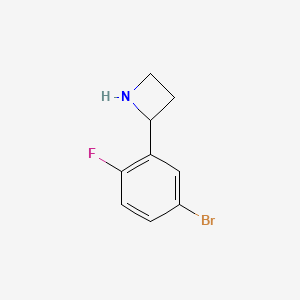
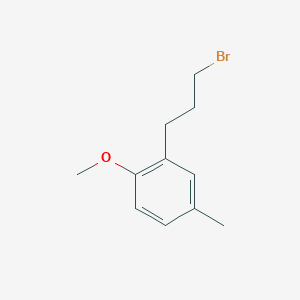
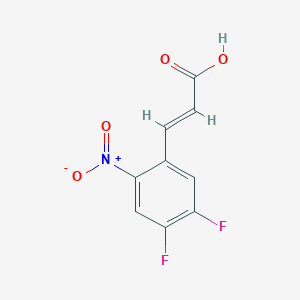
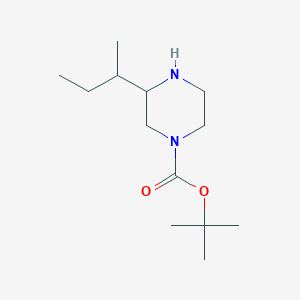
![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
